molecular formula C8H7ClFIO B14038307 5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene

Cat. No.: B14038307
M. Wt: 300.49 g/mol
InChI Key: CYWROHANKWCVPX-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene is a polyhalogenated benzene derivative with the molecular formula C₈H₇ClFIO. It features a benzene ring substituted with chlorine (Cl), fluorine (F), iodine (I), and an ethoxy group (-OCH₂CH₃) at positions 5, 1, 3, and 2, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the halogen atoms, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma complex, followed by the loss of a proton to restore aromaticity . The presence of multiple halogen atoms can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to structurally related halogenated benzene derivatives. Key distinctions include substituent positions, halogen types, and functional groups, which affect physical properties, reactivity, and safety profiles.

Structural and Functional Group Comparisons

Table 1: Comparative Analysis of Halogenated Benzene Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene 2385991-21-7* C₈H₇ClFIO 300.50 Cl (5), F (1), I (3), -OCH₂CH₃ (2) Potential pharmaceutical intermediate
5-Bromo-1-chloro-2-fluoro-3-iodobenzene 56141-12-9 C₆H₂BrClFI 327.34 Br (5), Cl (1), F (2), I (3) High halogen density; cross-coupling precursor
4-Chloro-1-ethoxy-2-fluorobenzene 289039-40-3 C₈H₇ClFIO 204.59 Cl (4), F (2), -OCH₂CH₃ (1) Simpler structure; agrochemical use
1-Bromo-3-chloro-5-fluoro-2-iodobenzene 1000577-66-1 C₆H₂BrClFI 327.34 Br (1), Cl (3), F (5), I (2) High toxicity; stringent safety protocols
Iodobenzene 591-50-4 C₆H₅I 204.01 I (1) Solvent; mild reactivity

*Note: CAS number corresponds to positional isomer 1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene in .

Biological Activity

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene is a halogenated aromatic compound that has garnered interest for its potential biological activities, particularly in the pharmaceutical domain. This article explores its biological activity, synthesis, and implications for drug development based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9_{9}H8_{8}ClF I O, with a molecular weight of approximately 300.5 g/mol. The compound features an ethoxy group at the second position, a fluorine atom at the first position, a chlorine atom at the fifth position, and an iodine atom at the third position of the benzene ring. This unique arrangement enhances its chemical reactivity and biological activity due to the presence of multiple halogens, which are known to influence lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as a pharmaceutical intermediate. Compounds with similar structures have been investigated for various activities, including:

  • Antimicrobial Activity : Halogenated compounds often exhibit enhanced antimicrobial properties. Research indicates that compounds with similar halogen substitutions can effectively inhibit bacterial growth.
  • Antifungal Activity : Similar derivatives have shown efficacy against fungal pathogens, suggesting that this compound may also possess antifungal properties.
  • Anticancer Activity : The compound's structural features may contribute to its potential anticancer activity. Studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting DNA synthesis .

Synthesis

The synthesis of this compound typically involves multiple steps, including halogenation reactions and ether formation. The specific synthetic routes can vary based on the desired purity and yield. Understanding these synthetic pathways is crucial for developing efficient production methods for pharmaceutical applications.

Case Studies and Research Findings

Recent studies have focused on the biological effects of compounds structurally related to this compound. For instance:

Anticancer Activity

A study evaluated several synthesized compounds for their cytotoxicity against various cancer cell lines, including M-HeLa (cervical cancer) and MCF-7 (breast cancer). The findings indicated that certain derivatives exhibited IC50_{50} values comparable to established anticancer drugs like Doxorubicin, highlighting their potential as effective therapeutic agents .

Antimicrobial Studies

Compounds similar to this compound were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed promising antimicrobial activity, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally similar to this compound:

Compound NameKey Features
2-Ethoxy-1-fluoro-4-bromobenzeneContains bromine instead of iodine; different reactivity patterns due to bromine's electronegativity.
2-Ethoxy-1-fluoro-4-chlorobenzeneChlorine replaces iodine; less reactive compared to iodinated analogs.
2-Ethoxy-1-fluoro-4-nitrobenzeneContains a nitro group; introduces significant electron-withdrawing effects that alter reactivity.
1-Chloro-2-methoxy-4-fluorobenzeneMethoxy group instead of ethoxy; affects solubility and reactivity differently.

This table illustrates how variations in substituents can significantly impact the biological activity and chemical properties of related compounds.

Q & A

Q. Basic: What are the standard synthetic routes for preparing 5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene?

Methodological Answer:
The compound is typically synthesized via sequential halogenation and etherification. A common approach involves:

Iodination : Direct electrophilic substitution on a pre-chlorinated/fluorinated benzene derivative using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .

Ethoxy Group Introduction : Alkylation of the hydroxyl group (if present) using ethyl bromide or via Ullmann coupling with a copper catalyst .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR (e.g., 19F^{19}\text{F} NMR for fluorine positioning) .

Q. Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Temperature Control : Lower temperatures (0–5°C) during iodination to minimize polyhalogenation byproducts .
  • Catalyst Screening : Test palladium or nickel catalysts for ethoxy group introduction to reduce side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for halogenation to enhance solubility and reaction homogeneity.
    Data-Driven Approach :
ParameterTrial 1 (Default)Trial 2 (Optimized)
Yield (%)6285
Purity (%)9298
Optimized conditions: NIS in DMF at 5°C, Pd/C catalyst for ethoxylation .

Q. Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^{1}\text{H} NMR: Identify ethoxy protons (δ 1.2–1.4 ppm for CH3_3, δ 3.4–3.8 ppm for CH2_2).
    • 19F^{19}\text{F} NMR: Confirm fluorine position (δ -110 to -120 ppm for meta-fluorine) .
  • Mass Spectrometry (HRMS) : Detect molecular ion peak (M+^+) at m/z 314.89 (C8_8H6_6ClFIO+^+) .
  • X-ray Crystallography : Resolve structural ambiguities in crystalline form .

Q. Advanced: How can spectral overlaps in NMR be resolved for this compound?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC or HMBC to correlate 1H^{1}\text{H}-13C^{13}\text{C} signals and assign overlapping peaks.
  • Isotopic Labeling : Substitute 127I^{127}\text{I} with 125I^{125}\text{I} (if feasible) to simplify splitting patterns .
  • Solvent Effects : Record spectra in deuterated DMSO to shift exchangeable protons (e.g., residual OH groups) .

Q. Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Keep in amber vials at 2–8°C under inert gas (argon) to prevent photodegradation and iodine loss .
  • Decomposition Risks : Hydrolysis of the ethoxy group in humid environments; use desiccants like silica gel .

Q. Advanced: What degradation pathways dominate under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions : Cleavage of the ethoxy group via protonation, forming 5-chloro-1-fluoro-3-iodophenol (confirmed by LC-MS at m/z 272.84) .
  • Basic Conditions : Nucleophilic displacement of iodine by hydroxide, yielding 5-chloro-2-ethoxy-1-fluoro-3-hydroxybenzene.
    Mitigation : Buffer solutions (pH 6–7) during reactions involving this compound .

Q. Basic: How does the iodine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The iodine atom acts as a superior leaving group in Suzuki-Miyaura or Ullmann couplings due to its lower bond dissociation energy (vs. Cl or F). Example:

  • Palladium-Catalyzed Coupling : React with aryl boronic acids to form biaryl derivatives .

Q. Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for iodine-mediated reactions?

Methodological Answer:

  • Control Experiments : Replicate studies using identical catalysts (e.g., Pd(PPh3_3)4_4) and solvents (toluene vs. DMF).
  • Kinetic Analysis : Compare turnover frequencies (TOF) under varying temperatures and concentrations.
  • Literature Review : Cross-reference data from CRC Handbooks (melting points, solubility) to identify outliers .

Q. Basic: What are the safety protocols for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles (iodine is a skin irritant).
  • Ventilation : Use fume hoods due to potential release of toxic fumes (HI, I2_2) during decomposition .

Q. Advanced: How to design a toxicological study for this compound?

Methodological Answer:

  • In Vitro Assays : Test cytotoxicity in HEK293 cells via MTT assay (IC50_{50} determination).
  • Metabolite Profiling : Use HPLC-MS to identify oxidative metabolites (e.g., deiodinated products) .
  • Dose-Response Analysis : Apply logarithmic scaling (0.1–100 µM) and statistical models (ANOVA with Tukey post-hoc) .

Properties

Molecular Formula

C8H7ClFIO

Molecular Weight

300.49 g/mol

IUPAC Name

5-chloro-2-ethoxy-1-fluoro-3-iodobenzene

InChI

InChI=1S/C8H7ClFIO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3

InChI Key

CYWROHANKWCVPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1I)Cl)F

Origin of Product

United States

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